molecular formula C8H11N5O3 B602433 Acyclovir-d4

Acyclovir-d4

Katalognummer: B602433
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: MKUXAQIIEYXACX-LNLMKGTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acyclovir-d4 is a deuterium-labeled analog of Acyclovir (CAS 59277-89-3), a guanosine analogue and orally active antiviral agent. Acyclovir inhibits herpes simplex virus types 1 (HSV-1; IC50 = 0.85 μM) and 2 (HSV-2; IC50 = 0.86 μM) and varicella-zoster virus by selectively targeting viral DNA polymerase . This compound, with four deuterium atoms replacing hydrogen, is primarily used as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) due to its high isotopic purity (>98% to 99.34%) and structural similarity to the parent compound . It is commercially available in multiple specifications (e.g., 1 mg to 25 mg) from suppliers like MedChemExpress and SCRSTANDARD .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acyclovir-d4 involves the deuteration of acyclovir. A common method starts with guanosine as the raw material, which undergoes acylation, condensation, and hydrolysis reactions to form acyclovir . The deuteration process involves replacing hydrogen atoms with deuterium, typically using deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high yield and purity, with stable and abundant raw material sources. Reaction conditions are optimized for safety, simplicity, and cost-effectiveness .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acyclovir-d4 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte .

Hauptsächlich gebildete Produkte

Die Hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

One of the primary applications of acyclovir-d4 is in pharmacokinetic studies. The compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses to quantify acyclovir levels in biological samples. For instance, a study developed a sensitive LC-MS/MS method that utilized this compound to measure both acyclovir and its prodrug valacyclovir in human and mouse plasma .

Key Findings from Pharmacokinetic Studies

  • Sensitivity : The method demonstrated a lower limit of quantification (LLOQ) of 2 nM for both compounds, indicating high sensitivity for detecting low concentrations in plasma samples.
  • Stability : this compound showed robust stability in various matrices, allowing for accurate quantification over extended periods.
  • Clinical Relevance : The pharmacokinetic profiles obtained from studies using this compound can inform dosing regimens for patients undergoing antiviral therapy .

Therapeutic Applications

This compound has been utilized to evaluate the therapeutic efficacy of acyclovir in various clinical scenarios. Its incorporation into clinical trials helps assess the drug's effectiveness against herpes simplex virus infections and other related conditions.

Clinical Case Studies

  • Herpes Simplex Virus Infections : Acyclovir remains the first-line treatment for herpes simplex virus infections. Studies have shown that patients receiving acyclovir exhibit shorter durations of symptoms compared to those on placebo .
  • Post-Herpetic Neuralgia : Research indicates that acyclovir can reduce acute pain associated with herpes zoster infections, highlighting its role beyond just antiviral effects .
  • Neonatal Herpes : Acyclovir has been proposed as a suppressive therapy following acute neonatal herpes infections to prevent recurrences .

Research Applications

Beyond clinical use, this compound is instrumental in various research applications:

  • Mechanism of Action Studies : Researchers utilize this compound to study the mechanisms by which acyclovir exerts its antiviral effects at the molecular level.
  • Resistance Mechanisms : Investigations into viral resistance to antiviral drugs often employ labeled compounds like this compound to track changes in viral genomes and assess mutations that confer resistance .
  • Comparative Pharmacology : this compound allows for comparative studies between different antiviral agents, enhancing understanding of their relative efficacy and safety profiles.

Data Tables

The following table summarizes key pharmacokinetic parameters observed in studies involving this compound:

ParameterValue (nM)Reference
Lower Limit of Quantification2
Stability in Mouse Plasma100.7 ± 5.5
Stability in Human Plasma106.1 ± 6.4
Matrix Effect (Mouse)100.9 ± 6.5
Matrix Effect (Human)104.3 ± 8.1

Wirkmechanismus

Acyclovir-d4, like acyclovir, exerts its effects by inhibiting viral DNA polymerase. It is selectively converted into acyclo-guanosine monophosphate by a virus-specific thymidine kinase. This phosphorylated form is then incorporated into viral DNA during replication, leading to premature chain termination and inhibition of further DNA polymerase activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Deuterated Compounds

Deuterated analogs of antiviral drugs are critical for pharmacokinetic and metabolic studies. Below is a comparative analysis of Acyclovir-d4 and related compounds:

Structural and Isotopic Differences

Compound Isotopic Label Parent Drug Activity Primary Application Purity CAS Number
This compound D4 Inhibits HSV-1, HSV-2, VZV LC-MS internal standard >98%–99.34% 1185179-33-2
Gilteritinib-d8 D8 FLT3/AXL inhibitor (IC50: 0.29 nM) Pharmacokinetic studies of FLT3 inhibitors Not specified N/A
Adefovir-d4 D4 Hepatitis B virus (HBV) nucleotide analog Metabolic stability assays Not specified 1190021-70-5
Lamivudine-15N2,13C <sup>15</sup>N, <sup>13</sup>C HIV reverse transcriptase inhibitor Isotopic tracing in HIV research Not specified 1217746-03-6

Key Observations :

  • Isotopic Labeling : this compound uses deuterium, while Lamivudine-15N2,13C employs stable carbon and nitrogen isotopes. Deuterium labeling minimally alters molecular mass, making it ideal for MS-based quantification, whereas <sup>13</sup>C/<sup>15</sup>N labels are used for metabolic pathway tracing .
  • Therapeutic vs. Analytical Use: Unlike Acyclovir (therapeutic), this compound is non-therapeutic and serves exclusively as an analytical reference .

Comparison with Non-Deuterated Analogs

Acyclovir vs. This compound

Parameter Acyclovir This compound
Isotopic Composition Natural hydrogen Four deuterium substitutions
Primary Use Therapeutic antiviral agent Analytical internal standard
Purity Pharmacopeial grade (e.g., USP) >98% (analytical grade)
Regulatory Status Approved for clinical use Restricted to research

Research and Regulatory Considerations

  • Analytical Applications : this compound enables precise quantification of Acyclovir in biological matrices, critical for bioavailability studies .
  • Regulatory Challenges : this compound is classified as a controlled product with a short shelf life, requiring specialized handling and documentation .
  • Supplier Variability: Suppliers like Haolvbt and Shanghai Saikerui Biotechnology offer this compound at varying prices (e.g., 0.001 g for $1,700), reflecting differences in isotopic enrichment protocols .

Biologische Aktivität

Acyclovir-d4 is a deuterated analogue of acyclovir, primarily used as an internal standard in the quantification of acyclovir in biological samples through techniques such as gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound retains the antiviral properties of its parent drug, acyclovir, which is widely recognized for its effectiveness against various herpesviruses.

This compound operates through a similar mechanism as acyclovir. It is selectively activated by viral thymidine kinase, which phosphorylates it to acyclovir-monophosphate. This form is further phosphorylated to acyclovir-triphosphate (ACV-TP), the active metabolite that inhibits viral DNA synthesis. The incorporation of ACV-TP into viral DNA leads to chain termination during replication, effectively halting the proliferation of the virus. This compound's structure allows it to be measured accurately in pharmacokinetic studies without interfering with the biological activity of acyclovir itself .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various studies, revealing important parameters that inform dosing regimens. Key pharmacokinetic metrics include:

ParameterValue
Oral Bioavailability10-20%
Peak Plasma Concentration1-2 hours post-administration
Half-life2-3 hours in adults
Volume of Distribution0.6 L/kg
Protein Binding9-33%

These parameters are crucial for understanding how this compound behaves in the body and its potential therapeutic implications .

Case Studies and Research Findings

1. Resistance Studies:
A retrospective case-control study highlighted instances of acyclovir resistance among herpes simplex virus (HSV) infections. It was noted that patients with immunodeficiencies exhibited a higher prevalence of resistant strains, emphasizing the need for careful monitoring when using antiviral therapies like acyclovir and its analogues .

2. Pharmacokinetic Studies:
A prospective study evaluated the pharmacokinetics of intravenous acyclovir in obese patients, demonstrating that dosing based on ideal body weight (IBW) rather than total body weight (TBW) could optimize therapeutic outcomes. The study utilized this compound as an internal standard for quantification, ensuring accurate measurement of drug levels in plasma .

3. Immune Response:
Research indicated that treatment with acyclovir may influence immune responses in patients with HSV infections. One study observed no significant effect on antibody production following treatment, suggesting that while acyclovir is effective against viral replication, it may not modulate the immune response significantly .

Q & A

Basic Research Questions

Q. What is the role of Acyclovir-d4 as an internal standard in pharmacokinetic studies, and how is it methodologically validated?

this compound is used as a deuterated internal standard to quantify unlabeled acyclovir via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Method validation includes assessing deuterium retention stability, calibration curve linearity (typically 1–1000 ng/mL), and signal-to-noise ratios. Isotopic purity (>99% deuterium incorporation) must be confirmed using high-resolution mass spectrometry (HRMS) to avoid interference with endogenous acyclovir signals .

Q. How is this compound synthesized, and what analytical techniques confirm its structural integrity?

Synthesis involves substituting four hydrogen atoms in acyclovir with deuterium at specific positions (e.g., methyl groups). Characterization employs nuclear magnetic resonance (NMR) to confirm deuterium placement and LC-MS/MS to verify isotopic purity. Stability tests under varying pH and temperature conditions are critical to ensure no deuterium loss during storage .

Q. What are the key stability considerations for this compound in biological matrices during long-term studies?

Stability is assessed by spiking this compound into plasma/serum and measuring degradation over time. Key parameters include:

  • Short-term stability : Room temperature (4–24 hours).
  • Freeze-thaw stability : 3–5 cycles at -80°C.
  • Long-term stability : ≤6 months at -80°C. Deviations >15% in analyte recovery indicate instability, requiring protocol adjustments .

Q. Which analytical parameters optimize this compound detection in LC-MS/MS assays?

Optimal parameters include:

  • Ionization mode : Positive electrospray (m/z 230.1196 for this compound).
  • Collision energy : 10–20 eV to minimize fragmentation.
  • Chromatographic separation : C18 columns with gradient elution (0.1% formic acid in water/acetonitrile) to resolve isotopic peaks .

Advanced Research Questions

Q. How can researchers design experiments to address variability in deuterium retention during in vivo metabolic studies?

Variability arises from hydrogen-deuterium exchange in biological systems. Mitigation strategies include:

  • Pre-study validation : Test deuterium retention in target matrices (e.g., liver microsomes).
  • Controlled conditions : Use isotopically stable solvents and avoid high-temperature sample preparation.
  • Cross-validation : Compare data with non-deuterated analogs or alternative isotopes (e.g., ¹³C-labeled standards) .

Q. What statistical approaches resolve contradictions in deuterium retention data across different experimental setups?

Contradictions may stem from matrix effects or instrumental variability. Solutions include:

  • Multivariate analysis : Principal component analysis (PCA) to identify confounding variables.
  • Bland-Altman plots : Assess agreement between methods.
  • Sensitivity testing : Evaluate deuterium loss thresholds impacting quantification accuracy .

Q. How can this compound be integrated into mechanistic studies of antiviral resistance in HSV-1/HSV-2?

Use this compound to trace metabolic pathways in resistant strains via stable isotope labeling. Key steps:

  • Isotope tracing : Incubate virus-infected cells with deuterated acyclovir.
  • Mass spectrometry imaging : Localize deuterated metabolites in cellular compartments.
  • Kinetic modeling : Compare phosphorylation rates between wild-type and resistant strains .

Q. What protocols ensure cross-laboratory reproducibility when using this compound in multi-center trials?

Standardize:

  • Sample preparation : Uniform extraction methods (e.g., protein precipitation with acetonitrile).
  • Instrument calibration : Daily tuning with reference standards.
  • Data reporting : Adhere to CONSORT guidelines for pharmacokinetic parameters (e.g., AUC, Cmax) .

Q. How do researchers validate this compound’s specificity in complex biological matrices with high endogenous interference?

Specificity validation involves:

  • Blank matrix analysis : Test for co-eluting peaks in unspiked samples.
  • Ion suppression studies : Compare signal intensity in neat solutions vs. matrix-spiked solutions.
  • Cross-reactivity checks : Assess interference from structurally related antivirals (e.g., ganciclovir) .

Q. What advanced techniques quantify low-abundance this compound metabolites in tissue-specific pharmacokinetics?

Techniques include:

  • Microdialysis : Coupled with LC-MS/MS for real-time monitoring in tissues.
  • Nano-ESI-MS : Enhances sensitivity for trace metabolites.
  • Stochastic dynamic modeling : Predict metabolite accumulation in target organs (e.g., brain, liver) .

Q. Methodological Considerations Table

Parameter Basic Research Advanced Research
Detection LC-MS/MS with isotopic separation HRMS for deuterium positional analysis
Validation Linearity, precision, accuracy Cross-laboratory reproducibility testing
Data Analysis Calibration curves, AUC calculations Multivariate statistical modeling
Applications Plasma pharmacokinetics Tissue-specific metabolite tracing

Eigenschaften

IUPAC Name

2-amino-9-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUXAQIIEYXACX-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCN1C=NC2=C1N=C(NC2=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl)adenine (0.22g) in water (30ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44ml, containing 4.4mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol -- 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1mm Hg for 16 hours to give 0.20g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)guanine.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

9-(benzoyloxyethoxymethyl)guanine (0.58g) and methanol (80ml) saturated with ammonia were heated in a bomb at 80° C. for 16 hours. The reaction mixture was removed from the bomb and the solvent evaporated under reduced pressure. The residue was thoroughly washed with ether and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.31g., 75% of theoretical), m.p. 256.5°-257° C.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine (0.375g) and methanol (80ml) saturated with anhydrous ammonia was heated in a bomb at 125° C. for 5 hours. The bomb was cooled in an ice bath and the reaction mixture removed. Solvent and excess ammonia were removed under reduced pressure at 50° C. After the residue was triturated with cold water to remove the ammonium chloride formed, the remaining solid was dried and then recrystallized from methanol to give pure 9-(2-hydroxyethoxymethyl)guanine (0.24g), m.p. 256.5°-257° C.
Name
2-chloro-9-(2-hydroxyethoxymethyl) hypoxanthine
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a mixture of acetic anhydride (1.2 ml) and p-toluenesulfonic acid (0.09 g) was added with stirring dioxolane (1.02 g) - caution, exothermic. The solution was allowed to cool for several minutes. Diacetylguanine (1.45 g) and dry toluene (9 ml) were added and the reaction mixture was stirred at reflux for 18 hr. and then allowed to cool to room temperature. The toluene was decanted off and the residue triturated several times with benzene. Methanol (10 ml) was added to the residue and evaporated under reduced pressure. To the residue was added 40% aqueous methylamine (10 ml) and the mixture heated on a steam bath for 20 min. The water and methylamine were removed under reduced pressure, ethanol (10 ml) was added and evaporated. The residue was thoroughly extracted with boiling methanol (700 ml total) and the combined extracts evaporated. The resulting solid was triturated with cold ethanol and then recrystallized from methanol to give 9-(2-hydroxyethoxymethyl)guanine (0.3 g).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Diacetylguanine
Quantity
1.45 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 2-amino-9-(2-hydroxyethoxymethyl) adenine (0.22 g) in water (30 ml) was added a suspension of adenosine deaminase in aqueous ammonium sulfate (0.44 ml, containing 4.4 mg of the enzyme). The reaction mixture, which initially had a pH of 7.0, was heated at 37° C. for 18 hours, at which time the pH was 8.5 and TLC (silica gel plates developed in 15% methanol - 85% chloroform) indicated a single product different from starting material. The reaction mixture was thoroughly chilled in an ice bath and the resulting white solid removed by filtration and thoroughly washed with cold water. The product was dried at 100° C./0.1 mm Hg for 16 hours to give 0.20 g of 9-(2-hydroxyethoxymethyl)guanine. 1/4 H2O, the structure of which was confirmed by m.p., TLC, U.V., NMR and mass spectroscopy analysis. Recrystallization from methanol gave the anhydrous 9-(2-hydroxyethoxymethyl)quanine.
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.